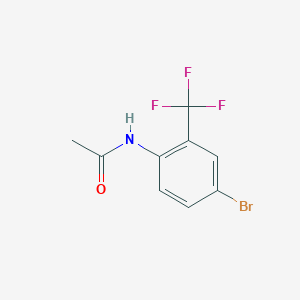

4'-Bromo-2'-(trifluoromethyl)acetanilide

カタログ番号 B1333238

CAS番号:

29124-62-7

分子量: 282.06 g/mol

InChIキー: NJOVPNJSJCCCEC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

4’-Bromo-2’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 g/mol . The compound is also known by other names such as N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide .

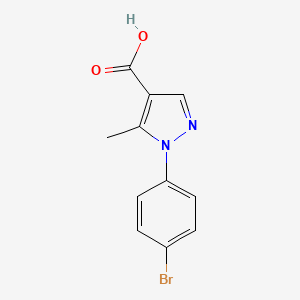

Molecular Structure Analysis

The InChI string for 4’-Bromo-2’-(trifluoromethyl)acetanilide isInChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) . The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 29.1 Ų . The exact mass and monoisotopic mass are both 280.96631 g/mol .科学的研究の応用

Metabolic Studies

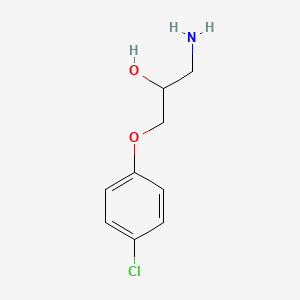

- Urinary Metabolite Identification : The compound 4'-Bromo-2'-(trifluoromethyl)acetanilide, when studied in rats, shows significant metabolism. The major urinary metabolite identified was 2-amino-5-bromophenylsulphate, with several metabolites modifying the N-acetyl moiety also being detected (Scarfe et al., 2002).

Antimicrobial Activity

- Synthesis for Antimicrobial Use : 4'-Bromo-2'-(trifluoromethyl)acetanilide is used in synthesizing various antimicrobial compounds. Studies show its efficacy against bacteria like Escherichia coli and Bacillus subtilis (Bhagat, Deshmukh, & Kuberkar, 2012).

Analytical Chemistry

- Chromatographic Determination : This compound is utilized in chromatographic methods for the determination of bromide in various samples. It has been applied in analyzing natural and seawater, pharmaceutical formulations, and blood (Verma et al., 1988).

Synthesis of Heterocyclic Compounds

- Heterocyclic Scaffolds Synthesis : It's used in creating novel heterocyclic scaffolds with antimicrobial properties. The synthesis involves reaction with various alpha-halogenated reagents, leading to promising anti-oxidant activities (Abdel‐Latif et al., 2018).

Environmental Chemistry

- Green Chemistry Applications : In the pursuit of environmentally friendly chemical processes, 4'-Bromo-2'-(trifluoromethyl)acetanilide is used in green chemistry experiments. It aids in teaching the principles of green chemistry and sustainable laboratory practices (Biswas & Mukherjee, 2017).

Safety and Hazards

特性

IUPAC Name |

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOVPNJSJCCCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378447 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2'-(trifluoromethyl)acetanilide | |

CAS RN |

29124-62-7 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

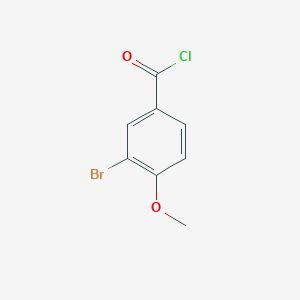

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzotrifluoride (1.623 g, 6.76 mmol, Aldrich) in acetic anhydride (10 mL) was stirred at room temperature for 12 h to produce a white needle precipitate. It was filtered to give 1.840 g (99.7%) of title compound. Mp: 140°-2° C., 1HNMR (CDCl3): δ 2.212 (s, 3H); 7.358 (s, 1H); 7.659 (d, 1H, J =8.7 Hz); 7.726 (d, 1H, J=1.8 Hz); 8.118 (d, 1H, J=8.4 Hz).

Name

Yield

99.7%

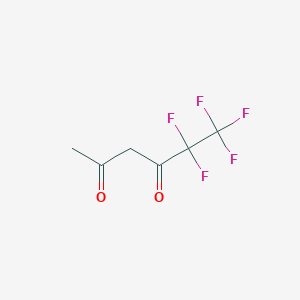

Synthesis routes and methods II

Procedure details

A solution of 2-(trifluoromethyl)-4-bromoaniline (4.8 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. The reaction mixture was stirred at 25° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo. The crude residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(4-bromo-2-trifluoromethyl-phenyl)-acetamide (5.07 g, 90%) as an amorphous white solid: EI-HRMS m/e calcd for C9H7BrF3NO (M+) 281.8352, found 281.8348.

Yield

90%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)